1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid
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Overview
Description
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is a heterocyclic compound that features both azetidine and pyrazole rings. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from azetidin-3-one through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Bromination of Pyrazole: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated pyrazole is then coupled with the azetidine derivative using Suzuki–Miyaura cross-coupling reaction with boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine-pyrazole derivatives with different functional groups .
Scientific Research Applications
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(azetidin-3-yl)azetidine; bis (trifluoroacetic acid)
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid
Uniqueness
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is unique due to the presence of both azetidine and pyrazole rings, which impart distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2613382-94-6 |
---|---|
Molecular Formula |
C8H9BrF3N3O2 |
Molecular Weight |
316.1 |
Purity |
95 |
Origin of Product |
United States |
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